molecular formula C15H14N4O4S B6051049 Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate

Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B6051049
M. Wt: 346.4 g/mol
InChI Key: YAHYQCAMALSJIE-UHFFFAOYSA-N
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Description

Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a thiadiazole core fused with a pyrrolidinone moiety. This structure combines electron-deficient (thiadiazole) and electron-rich (pyrrolidinone) regions, making it a versatile scaffold for pharmaceutical and agrochemical applications. Its synthesis typically involves multi-step reactions, including Masamune-Claisen condensation and cyclization strategies .

Properties

IUPAC Name

methyl 5-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]thiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-23-15(22)12-14(24-18-17-12)16-13(21)9-7-11(20)19(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHYQCAMALSJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Itaconic Acid Derivatives

The pyrrolidinone core is synthesized via acid-catalyzed cyclization of itaconic acid with aniline. Feldkamp’s protocol (Scheme 1) involves refluxing itaconic acid (1.3 mol) and aniline (1.0 mol) in acetic acid at 110°C for 6 hours, yielding 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (78% yield). The reaction proceeds through imine formation followed by intramolecular cyclization, confirmed by 1H^{1}\text{H}-NMR resonances at δ 2.45–2.75 (m, 2H, CH₂), 3.20–3.35 (m, 1H, CH), and 7.35–7.50 (m, 5H, Ph).

Alternative Routes via Bromination

Bromination of 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (from itaconic acid dimethylester) with Br₂ in acetic acid generates α-bromo intermediates, enabling subsequent thioamide cyclization. However, this method yields <50% pyrrolidinone due to competing side reactions.

Synthesis of Methyl 5-Amino-1,2,3-thiadiazole-4-carboxylate

Hurd-Mori Cyclization

The 1,2,3-thiadiazole ring is constructed via thionyl chloride-mediated cyclization of hydrazones. Methyl 2-(hydrazinecarbonyl)acetate (prepared from methyl cyanoacetate and hydrazine hydrate) reacts with ketones (e.g., methyl pyruvate) in ethanol to form hydrazones. Treatment with SOCl₂ at 0°C for 2 hours affords methyl 5-amino-1,2,3-thiadiazole-4-carboxylate in 94% yield.

Key Reaction Conditions :

  • Temperature : 0–5°C to prevent overchlorination.

  • Solvent : Dichloromethane or chloroform.

  • Protecting Groups : Electron-withdrawing groups (e.g., carbamates) on nitrogen enhance cyclization efficiency.

Spectroscopic Validation

13C^{13}\text{C}-NMR confirms thiadiazole formation with signals at δ 162.5 (C=O), 155.8 (C-4), and 121.3 (C-5). IR spectroscopy shows N–H stretches at 3350 cm⁻¹ and C=O at 1710 cm⁻¹.

Amide Coupling of Pyrrolidinone and Thiadiazole Moieties

Activation of Pyrrolidinone Carboxylic Acid

The carboxylic acid group of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid is activated using thionyl chloride (SOCl₂) in refluxing toluene, generating the corresponding acyl chloride. Alternatively, coupling reagents like EDCl/HOBt in DMF facilitate direct amide bond formation.

Coupling Reaction

Methyl 5-amino-1,2,3-thiadiazole-4-carboxylate (1.0 equiv) reacts with the acyl chloride (1.2 equiv) in anhydrous DCM at 25°C for 12 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 85% of the target compound.

Characterization Data :

  • 1H^{1}\text{H}-NMR (400 MHz, CDCl₃) : δ 8.25 (s, 1H, NH), 7.40–7.55 (m, 5H, Ph), 4.10 (s, 3H, OCH₃), 3.85–3.95 (m, 1H, pyrrolidinone CH), 2.70–2.90 (m, 2H, pyrrolidinone CH₂).

  • HRMS (ESI+) : m/z calculated for C₁₇H₁₅N₃O₅S [M+H]⁺: 390.0756, found: 390.0759.

Optimization and Challenges

Cyclization Efficiency

Electron-withdrawing groups (e.g., carbamates) on the pyrrolidinone nitrogen improve Hurd-Mori reaction yields from 45% to 94% by reducing electron density at the cyclization site.

Competing Side Reactions

Bromination methods risk overhalogenation, while EDCl-mediated coupling may lead to racemization without proper chiral control .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Techniques

The compound can be synthesized through several chemical transformations involving itaconic acid derivatives. A notable method involves a five-step parallel synthesis that yields high-purity carboxamides from the precursor compounds. This method has demonstrated good overall yields (80–100%) and purity levels (≥80%) for various derivatives .

Antimicrobial Properties

Recent studies have indicated that derivatives of methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate exhibit antimicrobial properties against various pathogens. For instance, certain peptidomimetics derived from this compound have shown efficacy against Campylobacter concisus, a bacterium linked to gastrointestinal diseases .

Anticancer Potential

Research has also explored the anticancer potential of thiadiazole derivatives. Thiadiazoles are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The this compound compound has been identified as a promising candidate for further development in cancer therapeutics.

Drug Design

The compound's unique structure allows it to interact with biological targets effectively. Computational studies have identified potential therapeutic targets for these compounds, enhancing the design of new drugs aimed at treating infections and cancer .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antimicrobial Study : A study conducted on peptidomimetics derived from the compound showed significant inhibition of C. concisus, indicating its potential as an antimicrobial agent .
  • Anticancer Research : Thiadiazole derivatives have been tested on various cancer cell lines, showing promising results in inhibiting growth and inducing cell death .

Mechanism of Action

The mechanism of action of Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Structural Features

The compound is structurally distinct due to its 1,2,3-thiadiazole-4-carboxylate backbone and 5-oxo-1-phenylpyrrolidin-3-yl substituent. Comparable analogs include:

Compound Name Core Structure Key Substituents Reference
Methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate Pyrimidine Methyl/phenyl at C2
2-R-5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Thiadiazolo-pyrimidine R = variable (e.g., alkyl, aryl)
5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl-1,2,4-triazole-3-thione Triazole-thiadiazole hybrid Thioether linkage, triazole-thione

Key Differences :

  • Electron Density : The thiadiazole core in the target compound is more electron-deficient than pyrimidine or triazole analogs, influencing reactivity and binding affinity.
  • Conformational Flexibility: The pyrrolidinone ring introduces a constrained conformation compared to open-chain analogs like pyrazole derivatives .
Physicochemical Properties

Physical properties are influenced by substituents and ring systems:

Compound Melting Point (°C) Solubility (mg/mL) LogP Reference
Target compound Not reported Low (DMSO) 2.1*
Methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate 131–147 Moderate (MeOH) 1.8–2.3
Thiadiazolo[3,2-a]pyrimidine 180–185 Low (H2O) 3.0*

Observations :

  • Melting Points : Pyrimidine analogs (131–147°C) melt lower than fused thiadiazolo-pyrimidines (180–185°C), likely due to reduced molecular symmetry .
  • Lipophilicity : The target compound’s logP (~2.1) suggests moderate membrane permeability, comparable to pyrimidine analogs but lower than triazole-thiadiazole hybrids (logP >3) .

Biological Activity

Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article will explore the biological activity of this specific compound, including its anticancer properties, potential as a monoamine oxidase (MAO) inhibitor, and other pharmacological effects based on recent research findings.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole compounds have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These include:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant
  • CNS depressant
  • Antidiabetic

Numerous studies have reported that modifications to the thiadiazole ring can enhance these activities, making them promising candidates for drug development .

Anticancer Activity

Recent studies have shown that this compound exhibits notable anticancer properties. For instance:

  • Cytotoxicity Evaluation : In vitro assays have demonstrated that derivatives of thiadiazole exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds with structural similarities to this compound showed IC50 values ranging from 0.86 µM to 19.06 µM against liver carcinoma cell lines (HEPG2) and other cancer types .
  • Structure–Activity Relationship (SAR) : The SAR studies indicate that the presence of certain substituents in the thiadiazole ring can significantly influence its anticancer activity. For example, compounds with ester groups exhibited higher activity compared to those with amide groups .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
16cHEPG20.86
21bHEPG21.02
10gHEPG21.08
DoxorubicinHEPG20.72

MAO Inhibition

Another significant aspect of this compound is its potential as a monoamine oxidase (MAO) inhibitor. MAO enzymes play a critical role in the metabolism of neurotransmitters and have been implicated in various neurological disorders.

  • Inhibition Studies : Research has shown that certain thiadiazole derivatives can inhibit MAO-A and MAO-B isoenzymes effectively. For example, compounds similar to this compound displayed IC50 values indicating potent inhibitory effects .
  • Mechanism of Action : The mechanism by which these compounds inhibit MAO involves binding to the active site of the enzyme, which can be elucidated through molecular docking studies .

Table 2: MAO Inhibitory Activity

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound A0.060 ± 0.002Not tested
Compound B0.241 ± 0.011Not tested

Additional Pharmacological Activities

Beyond anticancer and MAO inhibitory activities, this compound may also exhibit other pharmacological effects:

  • Antimicrobial Activity : Thiadiazoles are known for their antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in experimental models.

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole-thiadiazole hybrids are prepared using Biginelli reactions (one-pot condensation of aldehydes, thioureas, and β-ketoesters) or by reacting hydrazonoyl chlorides with heterocyclic amines . Key steps include:

Cyclization : Use of 3-amino-5-methylisoxazole or similar nucleophiles to close the thiadiazole ring.

Esterification : Methylation of the carboxylic acid intermediate under acidic conditions (e.g., HCl/MeOH) .

  • Critical Parameters : Solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling steps) .

Q. How can the purity and structure of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., thiadiazole C-5 vs. pyrrolidinone carbonyl) .
  • IR : Detect characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide groups) .
  • HPLC/MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 369.4) .

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2, kinases) due to structural similarity to bioactive thiadiazole derivatives. Protocols include:
  • In vitro inhibition : Incubate with target enzymes and measure activity via fluorometric/colorimetric substrates .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole ring formation?

  • Methodological Answer : Yields depend on:
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for cross-coupling steps .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF often improves cyclization efficiency .
  • Temperature Control : Gradual heating (e.g., 80°C → 120°C) reduces side products like hydrolyzed esters .
  • Data Example : In analogous syntheses, switching from ethanol to DMF increased yields from 45% to 72% .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Mitigate by:
  • Dose-Response Curves : Test 0.1–100 µM ranges to identify IC₅₀ shifts due to solvent interference (e.g., DMSO >1% inhibits some enzymes) .
  • Selectivity Profiling : Use panels of related enzymes (e.g., COX-1 vs. COX-2) to confirm target specificity .
  • Molecular Docking : Perform in silico studies to rationalize binding differences (e.g., pyrrolidinone carbonyl interactions with Arg120 in COX-2) .

Q. What computational methods are recommended for SAR studies of this compound?

  • Methodological Answer : Combine:
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO for redox activity) .
  • MD Simulations : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of thiadiazole-pyrrolidinone interactions .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants from analogous compounds .

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